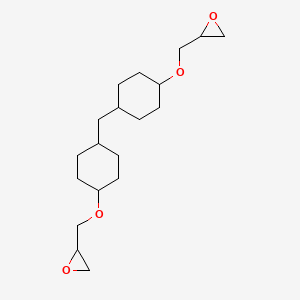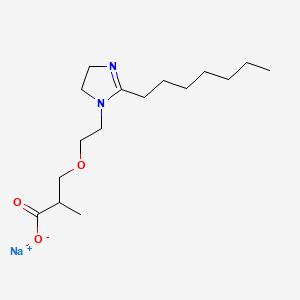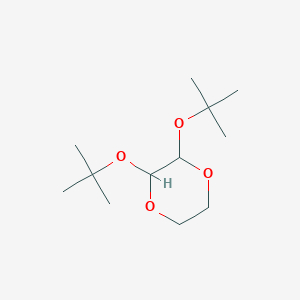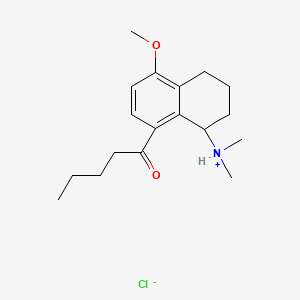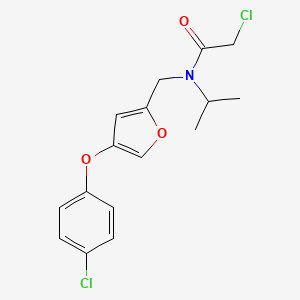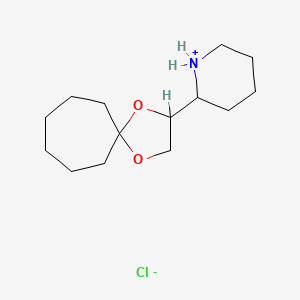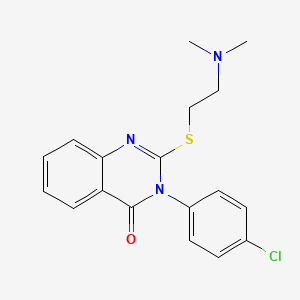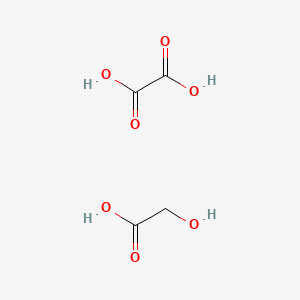
2-Hydroxyacetic acid;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is highly soluble in water and is widely used in various skin-care products due to its ability to penetrate the skin and exfoliate dead skin cells . Oxalic acid, on the other hand, is a colorless crystalline solid that is soluble in water and has a strong acidic nature. It is commonly found in plants and is used in various industrial applications, including cleaning and bleaching .
准备方法
Synthetic Routes and Reaction Conditions: 2-Hydroxyacetic acid can be synthesized through several methods. One common method involves the reaction of chloroacetic acid with sodium hydroxide, followed by re-acidification . Another method involves the catalyzed reaction of formaldehyde with synthesis gas (carbonylation of formaldehyde) .
Oxalic acid can be prepared by the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide . It can also be produced by the oxidation of ethylene glycol using nitric acid .
Industrial Production Methods: In industrial settings, 2-Hydroxyacetic acid is often produced by the reaction of chloroacetic acid with sodium hydroxide, followed by purification through crystallization . Oxalic acid is typically produced by the oxidation of carbohydrates or glucose using nitric acid in large-scale chemical plants .
化学反应分析
Types of Reactions: 2-Hydroxyacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form glyoxylic acid and further to oxalic acid . It can also undergo esterification reactions to form glycolate esters .
Oxalic acid can undergo reduction reactions to form glycolic acid or carbon dioxide and water . It can also react with bases to form oxalates, which are commonly used in various industrial applications .
Common Reagents and Conditions: Common reagents used in the reactions of 2-Hydroxyacetic acid include oxidizing agents like nitric acid and reducing agents like sodium borohydride . Esterification reactions often involve alcohols and acid catalysts .
For oxalic acid, common reagents include oxidizing agents like nitric acid and reducing agents like zinc or iron . Reactions with bases typically involve sodium hydroxide or potassium hydroxide .
Major Products Formed: The major products formed from the oxidation of 2-Hydroxyacetic acid include glyoxylic acid and oxalic acid . Esterification reactions produce glycolate esters .
The reduction of oxalic acid produces glycolic acid, while reactions with bases form oxalates .
科学研究应用
2-Hydroxyacetic acid is widely used in scientific research due to its exfoliating properties. It is commonly used in dermatology for the treatment of acne and hyperpigmentation . It is also used in the textile industry as a dyeing and tanning agent . In addition, it is employed in the production of emulsion polymers, solvents, and additives for inks and paints .
Oxalic acid is used in various scientific research applications, including the study of plant metabolism and the development of cleaning agents . It is also used in the synthesis of pharmaceuticals and as a reagent in chemical analysis .
作用机制
2-Hydroxyacetic acid exerts its effects by penetrating the skin and breaking down the bonds between dead skin cells, allowing them to be exfoliated . It targets the stratum corneum, the outermost layer of the skin, and promotes cell turnover .
Oxalic acid acts as a strong acid and can chelate metal ions, making it effective in cleaning and bleaching applications . It can also inhibit certain enzymes involved in plant metabolism .
相似化合物的比较
2-Hydroxyacetic acid is similar to other alpha-hydroxy acids, such as lactic acid and citric acid . it is unique in its small molecular size, which allows it to penetrate the skin more effectively . Lactic acid, for example, has a larger molecular size and is less effective at penetrating the skin .
Oxalic acid is similar to other dicarboxylic acids, such as malonic acid and succinic acid . it is unique in its strong acidic nature and ability to chelate metal ions . Malonic acid and succinic acid are weaker acids and do not have the same chelating properties .
属性
CAS 编号 |
9028-71-1 |
|---|---|
分子式 |
C4H6O7 |
分子量 |
166.09 g/mol |
IUPAC 名称 |
2-hydroxyacetic acid;oxalic acid |
InChI |
InChI=1S/C2H2O4.C2H4O3/c3-1(4)2(5)6;3-1-2(4)5/h(H,3,4)(H,5,6);3H,1H2,(H,4,5) |
InChI 键 |
PEPZJNACDBHXCI-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)O)O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


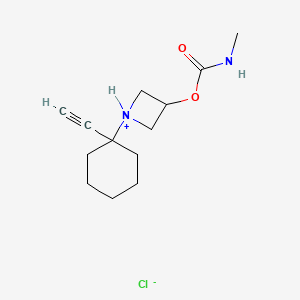
![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)
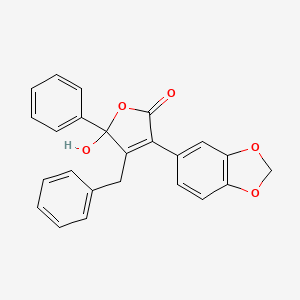

![Formaldehyde, [3H]](/img/structure/B13770156.png)
